3-(2-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carboxamide
Description
Properties
CAS No. |
919201-72-2 |
|---|---|
Molecular Formula |
C18H13ClN2O2S |
Molecular Weight |
356.8 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carboxamide |
InChI |
InChI=1S/C18H13ClN2O2S/c19-13-9-5-4-8-12(13)15-18(23-15,16(20)22)17-21-14(10-24-17)11-6-2-1-3-7-11/h1-10,15H,(H2,20,22) |
InChI Key |
TUJHUBPSGVETML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3(C(O3)C4=CC=CC=C4Cl)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Formation of Thiazole
The thiazole ring can be synthesized through a method where a substituted phenyl compound is reacted with a thioamide. For example:
- A mixture of 4-aminoacetophenone and itaconic acid can be treated with thiocarbonyl compounds.
- The reaction is typically performed in acetic acid at elevated temperatures to facilitate cyclization.
Epoxidation Process
The conversion to the oxirane can be accomplished using m-chloroperbenzoic acid (mCPBA):
- The thiazole derivative is dissolved in a suitable solvent (e.g., dichloromethane).
- mCPBA is added dropwise while maintaining low temperatures to control the reaction rate.
- After completion, the mixture is quenched and extracted with organic solvents.
Carboxamide Synthesis
To form the carboxamide:
- The epoxide intermediate is treated with an amine (such as an aromatic amine).
- Coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or EDC may be used to promote the reaction.
The product is purified through recrystallization or chromatography.
To confirm the structure and purity of 3-(2-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carboxamide, various analytical techniques are employed:
Nuclear Magnetic Resonance Spectroscopy (NMR) : Provides information on molecular structure and purity.
Mass Spectrometry (MS) : Used for determining molecular weight and confirming structure.
Infrared Spectroscopy (IR) : Helps identify functional groups present in the compound.
The preparation methods for 3-(2-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carboxamide involve multi-step organic synthesis with careful consideration of reaction conditions and purification techniques. Future research may focus on optimizing these synthesis routes for better yields and exploring the biological activity of this compound in various pharmacological contexts.
Chemical Reactions Analysis
Epoxide Ring-Opening Reactions
The strained oxirane ring undergoes nucleophilic ring-opening under acidic, basic, or neutral conditions. Key pathways include:
1.1. Hydrolysis
-
Conditions : Acidic (H₂SO₄/H₂O) or basic (NaOH/H₂O) hydrolysis.
-
Products :
-
Under acidic conditions: Trans-diol derivative via protonation and nucleophilic attack by water.
-
Under basic conditions: Vicinal diol with inversion of stereochemistry.
-
-
Mechanistic Insight : The electron-withdrawing 4-phenylthiazole group directs nucleophilic attack to the less substituted epoxide carbon .
1.2. Reaction with Amines
-
Reagents : Primary/secondary amines (e.g., benzylamine, piperidine).
-
Products : β-Amino alcohol derivatives.
-
Example :
-
Regioselectivity : Governed by steric and electronic effects of the 2-chlorophenyl and thiazole substituents .
1.3. Thiol-Mediated Opening
-
Reagents : Thiophenol or alkanethiols.
-
Products : Thioether-linked diols.
-
Applications : Used to synthesize sulfonyl derivatives for biological activity studies .
Carboxamide Reactivity
The carboxamide group participates in hydrolysis and condensation reactions:
2.1. Hydrolysis to Carboxylic Acid
-
Conditions : Prolonged heating with HCl (6M) or H₂SO₄ (concentrated).
-
Product : 3-(2-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carboxylic acid .
-
Kinetics : Slower than ester hydrolysis due to resonance stabilization of the amide bond.
2.2. Condensation with Hydrazines
-
Reagents : Hydrazine hydrate or substituted hydrazines.
-
Products : Hydrazides or triazole derivatives via cyclocondensation .
-
Example :
Thiazole Ring Reactivity
The 4-phenyl-1,3-thiazole moiety undergoes electrophilic substitution and coordination reactions:
3.1. Halogenation
-
Reagents : NBS (N-bromosuccinimide) or Cl₂/FeCl₃.
-
Products : Brominated or chlorinated thiazole derivatives at the 5-position .
-
Directing Effect : The sulfur atom deactivates the ring, favoring para-substitution relative to the nitrogen .
3.2. Metal Coordination
-
Reagents : Transition metals (e.g., Cd²⁺, Zn²⁺).
-
Products : Metal-thiazole complexes with potential catalytic or medicinal applications .
Substitution at the 2-Chlorophenyl Group
The chlorophenyl group exhibits limited reactivity under standard conditions but can participate in:
4.1. Suzuki-Miyaura Coupling
-
Reagents : Aryl boronic acids, Pd(PPh₃)₄, Na₂CO₃.
-
Products : Biaryl derivatives via palladium-catalyzed cross-coupling .
-
Challenges : Steric hindrance from the oxirane and thiazole groups may reduce yield .
5.1. Thermolysis
-
Conditions : Heating at 150–200°C.
-
Products : Rearrangement to isomeric oxazole or decomposition products .
5.2. UV-Induced Ring Expansion
-
Conditions : UV irradiation in acetone.
-
Products : Six-membered lactam derivatives via radical intermediates .
Mechanistic and Synthetic Insights
-
Steric Effects : The bulky 4-phenylthiazole group directs nucleophilic attack on the epoxide away from the thiazole ring .
-
Electronic Effects : The electron-deficient thiazole nitrogen enhances electrophilic substitution at the 5-position .
-
Synthetic Utility : The compound serves as a precursor to spiroheterocycles and fused ring systems via Michael/aza-Michael additions .
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structure may lend itself to the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxirane ring, thiazole ring, and carboxamide group may each contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of a thiazole ring, chlorophenyl group, and oxirane. Below is a comparative analysis with key analogues:
Key Observations :
- Oxirane vs. Dioxolane/Triazole : The epoxide in the target compound is more reactive than etaconazole’s dioxolane, favoring ring-opening reactions under acidic or nucleophilic conditions. This reactivity could be harnessed for covalent binding to biological targets .
- Thiazole Modifications : The 4-phenyl substitution on the thiazole ring (shared with 2-(4-phenyl-1,3-thiazol-2-yl)ethan-1-amine) enhances π-π stacking interactions, a feature critical for ligand-receptor binding .
Electronic and Steric Profiles
Computational tools like Multiwfn (wavefunction analysis) and SHELX (crystallography) could elucidate electronic properties. For example:
- Electrostatic Potential (ESP): The carboxamide group’s electron-rich region may act as a hydrogen-bond acceptor, similar to the morpholino group in the N-[4-(2-chlorophenyl)thiazole] derivative .
- Topology Analysis : The oxirane ring’s electron density distribution would differ markedly from triazole or dioxolane-containing analogues, affecting dipole moments and solubility .
Biological Activity
The compound 3-(2-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H15ClN2S
- Molecular Weight : 326.85 g/mol
- CAS Number : 74101-29-4
The compound features a thiazole ring, which is known for its diverse biological activities, and an oxirane moiety that may contribute to its reactivity and interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that compounds containing thiazole derivatives often exhibit significant anticancer properties. The proposed mechanisms through which 3-(2-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carboxamide exerts its effects include:
- Induction of Apoptosis : Similar to other thiazole derivatives, this compound may induce apoptosis in cancer cells through the activation of caspases and the generation of reactive oxygen species (ROS) .
- Inhibition of Cell Proliferation : Studies have shown that thiazole-containing compounds can inhibit the proliferation of various cancer cell lines, potentially by disrupting cell cycle progression .
- Antioxidant Activity : The presence of chlorine in the phenyl ring may enhance the antioxidant properties of the compound, contributing to its cytotoxic effects against malignant cells .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar thiazole derivatives, providing insights into the potential effects of 3-(2-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carboxamide.
Table 1: Summary of Biological Activities from Related Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| DPB-5 | Cytotoxicity in Hep G2 cells | ROS-mediated apoptosis |
| Thiazole Derivative X | Inhibition of tumor growth | Cell cycle arrest |
| Thiazole Y | Antioxidant effects | Scavenging free radicals |
Study Results
- Cytotoxicity : A study on a related thiazole compound demonstrated significant cytotoxic effects on Hep G2 liver cancer cells, with a dose-dependent increase in apoptosis markers observed after treatment .
- Mechanistic Insights : Further investigation revealed that ROS accumulation played a crucial role in mediating apoptosis in cancer cells treated with thiazole derivatives, similar to what is hypothesized for 3-(2-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carboxamide .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(2-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carboxamide, and how can purity be optimized?
- Methodology : The synthesis typically involves (1) constructing the thiazole ring via Hantzsch thiazole synthesis using α-haloketones and thioureas, followed by (2) epoxidation of the intermediate using peracids (e.g., mCPBA) under controlled temperatures (0–5°C). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensures >95% purity. Characterization via /-NMR, HRMS, and melting point analysis is critical to confirm structural integrity .
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is used to determine absolute configuration. Key steps include:
- Growing crystals via slow evaporation (solvent: DCM/hexane).
- Collecting diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
- Refining anisotropic displacement parameters and validating with R-factor (<5%).
- The oxirane ring’s stereochemistry (cis/trans) can be unambiguously assigned using this approach .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology :
- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/NADH cofactors.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM.
- Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria.
- Data normalization to positive controls (e.g., doxorubicin for cytotoxicity) ensures reliability .
Advanced Research Questions
Q. How can computational tools like Multiwfn elucidate electronic properties relevant to reactivity?
- Methodology :
- Perform DFT calculations (B3LYP/6-311+G(d,p)) to optimize geometry.
- Use Multiwfn to analyze electrostatic potential (ESP), Fukui indices (nucleophilic/electrophilic sites), and electron localization function (ELF).
- The oxirane ring’s strained geometry and thiazole’s aromaticity contribute to electrophilic reactivity at the carboxamide group, as shown by ESP maps .
Q. How should researchers address contradictions between spectroscopic data and computational predictions?
- Case Study : If -NMR shows a singlet for the oxirane protons but DFT predicts non-equivalent environments:
- Verify solvent effects (e.g., DMSO vs. gas-phase DFT).
- Conduct variable-temperature NMR to detect dynamic averaging.
- Cross-validate with -NMR DEPT-135 to confirm carbon environments.
- Discrepancies often arise from conformational flexibility or crystal packing effects .
Q. What strategies optimize structure-activity relationships (SAR) for derivatives of this compound?
- Methodology :
- Scaffold modification : Introduce substituents at the 2-chlorophenyl (e.g., -NO, -OCH) or thiazole (e.g., methyl, fluorine) groups.
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical H-bond acceptors (oxirane oxygen) and hydrophobic regions (phenyl rings).
- ADMET prediction : SwissADME predicts bioavailability; logP >3 suggests membrane permeability but potential hepatic toxicity.
- Prioritize derivatives with balanced lipophilicity (clogP 2–3) and polar surface area <140 Ų .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
